BenchChemオンラインストアへようこそ!

n-(4-(n,n-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide

Lipophilicity LogP Drug-likeness

N-(4-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide (CAS 650584-92-2) is a synthetic sulfonamide derivative belonging to the cyclopropanecarboxamide class, characterized by a para-substituted N,N-dimethylsulfamoyl phenyl group linked via an amide bond to a cyclopropane ring. With a molecular formula of C₁₂H₁₆N₂O₃S and a molecular weight of 268.33 Da, the compound is supplied by multiple vendors at ≥98% purity and is primarily used as a research intermediate or building block for further chemical derivatization.

Molecular Formula C12H16N2O3S
Molecular Weight 268.33 g/mol
Cat. No. B14903262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-(n,n-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide
Molecular FormulaC12H16N2O3S
Molecular Weight268.33 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC2
InChIInChI=1S/C12H16N2O3S/c1-14(2)18(16,17)11-7-5-10(6-8-11)13-12(15)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,13,15)
InChIKeyWNLCUPYYAYUGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide (CAS 650584-92-2): Procurement-Relevant Structural and Property Baseline for Sulfamoyl-Phenyl Cyclopropanecarboxamide Selection


N-(4-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide (CAS 650584-92-2) is a synthetic sulfonamide derivative belonging to the cyclopropanecarboxamide class, characterized by a para-substituted N,N-dimethylsulfamoyl phenyl group linked via an amide bond to a cyclopropane ring . With a molecular formula of C₁₂H₁₆N₂O₃S and a molecular weight of 268.33 Da, the compound is supplied by multiple vendors at ≥98% purity and is primarily used as a research intermediate or building block for further chemical derivatization . Its computed physicochemical profile—LogP of 1.2854, TPSA of 66.48 Ų, one hydrogen bond donor, and four rotatable bonds—places it in a distinct property space relative to both its unsubstituted sulfamoyl and bulkier aryl-sulfamoyl analogs, making it a defined, intermediate-lipophilicity scaffold for medicinal chemistry and chemical biology applications .

Why N-(4-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide Cannot Be Interchanged with Unsubstituted or Aryl-Substituted Sulfamoyl Analogs in Research Procurement


Within the phenyl cyclopropanecarboxamide sulfonamide family, the identity of the sulfamoyl substituent—whether primary (unsubstituted –SO₂NH₂), tertiary (N,N-dimethyl –SO₂N(CH₃)₂), or aryl-substituted (e.g., 2,4-dimethylphenyl-sulfamoyl)—produces quantifiably distinct physicochemical profiles that govern solubility, membrane permeability, metabolic stability, and ultimately biological behavior . The N,N-dimethyl substitution on the sulfamoyl group reduces the hydrogen bond donor count from three (unsubstituted primary sulfonamide) to one, lowering the topological polar surface area (TPSA) from 98 Ų to 66.48 Ų and increasing the LogP from ~0.37 to ~1.29, which shifts the compound into a more CNS-accessible physicochemical space . Conversely, aryl-sulfamoyl analogs such as N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}cyclopropanecarboxamide (CAS 433696-33-4) exhibit a LogP of ~3.43 and molecular weight of 344.43 Da, placing them in a higher-lipophilicity, higher-molecular-weight range that may favor different target classes or introduce solubility-limited assay behavior . These measurable property differences mean that substituting one sulfamoyl variant for another—without explicit experimental validation—can fundamentally alter compound behavior in a given assay system, making informed, data-driven procurement essential.

N-(4-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement Decisions


Lipophilicity (LogP) Differentiation: N,N-Dimethylsulfamoyl vs. Primary Sulfamoyl and Aryl-Sulfamoyl Analogs

The target compound's computed LogP of 1.2854 occupies a chemically meaningful intermediate position between the primary unsubstituted sulfamoyl analog N-(4-sulfamoylphenyl)cyclopropanecarboxamide (ACD/LogP 0.37) and the aryl-substituted analog N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}cyclopropanecarboxamide (ACD/LogP 3.43) . This ~1.1 log-unit increase over the primary sulfonamide and ~2.1 log-unit decrease relative to the aryl analog defines a differentiated lipophilicity window that falls within the optimal LogP range (1–3) for oral bioavailability per Lipinski guidelines, whereas the primary sulfonamide falls below and the aryl analog approaches the upper boundary . The N,N-dimethyl substitution on the sulfamoyl group removes two hydrogen bond donors relative to the primary sulfonamide, contributing directly to this lipophilicity shift .

Lipophilicity LogP Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability: N,N-Dimethylsulfamoyl vs. Primary Sulfamoyl Analogs

The target compound exhibits a TPSA of 66.48 Ų, which is 31.5 Ų lower than the primary sulfamoyl analog N-(4-sulfamoylphenyl)cyclopropanecarboxamide (PSA = 98 Ų) and 17.5 Ų lower than the aryl-sulfamoyl analog N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}cyclopropanecarboxamide (PSA = 84 Ų) . TPSA values below 70 Ų are generally associated with favorable CNS penetration, whereas values above 90 Ų typically indicate poor blood-brain barrier permeability . The target compound's TPSA of 66.48 Ų places it below this empirical CNS threshold, in contrast to the primary sulfonamide (98 Ų) and aryl analog (84 Ų), both of which exceed or approach the cutoff . The reduction in TPSA is mechanistically attributable to replacement of the two sulfonamide N–H groups with N–CH₃ groups, which eliminates polar hydrogen bond donor contributions .

TPSA Membrane permeability Blood-brain barrier CNS drug design

Hydrogen Bond Donor Count and Ligand Efficiency Differentiation Across the Sulfamoyl Substitution Series

The target compound possesses exactly one hydrogen bond donor (the amide N–H of the cyclopropanecarboxamide), compared to three HBDs in the primary sulfamoyl analog (one amide N–H plus two sulfonamide N–H₂) and two HBDs in the 2,4-dimethylphenyl-sulfamoyl analog (one amide N–H plus one sulfonamide N–H) . The reduction from three to one HBD is achieved through N,N-dimethylation of the sulfamoyl group, which converts both sulfonamide N–H donors into N–CH₃ groups that can only act as weak hydrogen bond acceptors . The target also has three hydrogen bond acceptors versus five for the primary sulfonamide, further differentiating its overall hydrogen bonding capacity . These differences directly impact compliance with Lipinski's Rule of Five: the target compound (HBD=1, HBA=3) sits comfortably within all rules, whereas the primary sulfonamide (HBD=3, HBA=5) has a cumulative HBD+HBA count of eight, approaching the upper limit typically associated with poor oral absorption .

Hydrogen bond donors Lipinski Rule of Five Ligand efficiency Oral bioavailability

Molecular Scaffold Compactness: MW and Ligand Efficiency Implications vs. Aryl-Sulfamoyl Analogs

At 268.33 Da, the target compound is 76.10 Da lighter than the 2,4-dimethylphenyl-sulfamoyl analog (344.43 Da) and 28.05 Da heavier than the primary unsubstituted sulfamoyl analog (240.28 Da) . The 76 Da mass difference between the target and the aryl-sulfamoyl analog represents a 22% reduction in molecular weight while retaining the core cyclopropanecarboxamide pharmacophore and the para-substituted sulfamoyl-phenyl scaffold . In fragment-based and lead-optimization contexts, lower molecular weight scaffolds are preferred because they provide greater scope for subsequent functionalization before exceeding typical lead-like MW limits (≤350–400 Da), and they tend to exhibit higher ligand efficiency indices when biological activity data become available . The target compound's MW of 268.33 Da places it in an advantageous starting position for lead optimization programs, leaving approximately 80–130 Da of growth capacity before reaching lead-like MW ceilings .

Molecular weight Ligand efficiency Fragment-based drug discovery Scaffold complexity

Positional Isomer Differentiation: Para-[N,N-Dimethylsulfamoyl] vs. Meta-[N,N-Dimethylsulfamoyl] Cyclopropanecarboxamide

The target compound (CAS 650584-92-2) places the N,N-dimethylsulfamoyl group at the para position relative to the cyclopropanecarboxamide attachment on the phenyl ring, in contrast to its meta-substituted isomer N-[3-(dimethylsulfamoyl)phenyl]cyclopropanecarboxamide, which shares the identical molecular formula (C₁₂H₁₆N₂O₃S) and molecular weight (268.33 Da) but differs in substitution geometry . In sulfonamide-containing bioactive molecules, the para orientation typically orients the sulfamoyl group along the molecular axis, producing a more linear molecular shape compared to the bent geometry imposed by meta substitution . Although direct comparative biological data for this specific pair are absent from the published literature, well-established principles of medicinal chemistry indicate that positional isomerism can alter target binding by repositioning key hydrogen bond acceptor/donor groups, modifying the angle between the amide and sulfamoyl pharmacophores, and affecting molecular recognition by proteins that distinguish para- from meta-substituted aryl sulfonamides . Users requiring a specific regioisomer for SAR studies or as a synthetic intermediate should explicitly verify the substitution pattern via ¹H-NMR or HPLC retention time comparison, as the two isomers are not chromatographically or spectroscopically interchangeable .

Regioisomerism Positional isomer Substituent orientation Molecular recognition

Vendor Purity and Quality Documentation: ≥98% Assay with Batch-Specific COA Availability

Multiple independent vendors—including ChemScene (Cat. No. CS-0291292, purity ≥98%), Aromsyn (purity NLT 98%), and Leyan (Product No. 1361962, purity 98%)—supply N-(4-(N,N-dimethylsulfamoyl)phenyl)cyclopropanecarboxamide at a minimum purity specification of 98% . Aromsyn explicitly offers batch-specific Certificates of Analysis (COA) with structural confirmation data, and AKSci backs all batches with full quality assurance documentation . In contrast, structural analogs such as N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}cyclopropanecarboxamide are frequently listed at 95% purity by vendors, and the meta-substituted positional isomer N-[3-(dimethylsulfamoyl)phenyl]cyclopropanecarboxamide is less widely stocked across multiple suppliers, reducing procurement flexibility and competitive pricing options [1]. The 98% purity specification for the target compound provides a defined baseline for reproducible experimental results, with a maximum of 2% unspecified impurities—a level generally acceptable for most biochemical and cellular assay applications without additional purification .

Purity specification Certificate of Analysis Quality assurance Procurement reliability

N-(4-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization: CNS-Penetrant Scaffold Starting Point

With a computed TPSA of 66.48 Ų (below the empirical CNS cutoff of ~70 Ų) and a LogP of 1.2854 (within the optimal 1–3 range for oral CNS drugs), N-(4-(N,N-dimethylsulfamoyl)phenyl)cyclopropanecarboxamide serves as a strategically positioned starting scaffold for CNS drug discovery programs . Its single hydrogen bond donor and moderate molecular weight (268.33 Da) leave substantial room for property-guided functionalization before exceeding lead-like thresholds, while its N,N-dimethylsulfamoyl group provides metabolic stability advantages over primary sulfonamides that are susceptible to N-dealkylation or N-glucuronidation . Researchers targeting neurological indications where balanced permeability and solubility are critical should preferentially source this compound over the higher-TPSA primary sulfonamide analog (PSA 98 Ų), which is predicted to have significantly lower CNS exposure .

Structure-Activity Relationship (SAR) Studies: Sulfamoyl Substitution Series Comparator

The compound occupies a defined position within the sulfamoyl substitution series—between the primary unsubstituted sulfonamide and the bulky aryl-sulfamoyl derivatives—making it an essential comparator for systematic SAR campaigns . Its LogP of ~1.29, compared to ~0.37 (primary) and ~3.43 (2,4-dimethylphenyl), provides a ~1–2 log-unit step across the series, enabling the deconvolution of lipophilicity-driven effects from specific hydrogen bonding or steric contributions to biological activity . Researchers conducting SAR studies on benzenesulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase inhibitors, sulfonamide-containing kinase inhibitors) can use this compound to isolate the contribution of N,N-dimethylation to target affinity and selectivity, independent of the bulkier aryl substitutions .

Chemical Biology Probe Development: Optimized Physicochemical Profile for Cellular Assays

For chemical biology applications requiring cellular permeability without excessive nonspecific binding, the target compound's intermediate LogP (1.2854) and low hydrogen bond donor count (1) offer practical advantages over both extremes of the sulfamoyl analog series . The primary sulfonamide (LogP ~0.37, TPSA 98 Ų) may exhibit limited cell membrane penetration, while the aryl-sulfamoyl analog (LogP ~3.43) risks promiscuous membrane partitioning and solubility-limited behavior in aqueous assay buffers . The ≥98% purity specification from multiple vendors ensures that cellular assay results are not confounded by high impurity levels, supporting reproducible chemical probe validation .

Synthetic Intermediate for Parallel Library Synthesis: Multi-Vendor Availability and Defined Purity

As a para-substituted N,N-dimethylsulfamoyl phenyl cyclopropanecarboxamide building block with a free amide N–H amenable to further N-alkylation or acylation, the compound serves as a versatile intermediate for parallel library synthesis in medicinal chemistry . Its availability from at least four independent vendors (ChemScene, AKSci, Aromsyn, Leyan) at ≥98% purity ensures supply chain resilience for medium-to-large-scale library production, while the batch-specific COA documentation provided by Aromsyn and AKSci supports GLP-compliant synthesis workflows . The compact scaffold (MW 268.33 Da) allows for two to three sequential derivatization steps before exceeding typical lead-like molecular weight limits, maximizing the chemical space accessible from a single building block procurement .

Quote Request

Request a Quote for n-(4-(n,n-Dimethylsulfamoyl)phenyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.